molecular formula C22H24N4O2S B4855188 N-(2-ethylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-ethylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4855188
M. Wt: 408.5 g/mol
InChI Key: ROCMXMMAZKTSPW-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 4 with a prop-2-en-1-yl (allyl) group and at position 5 with a phenoxymethyl moiety. The thioacetamide side chain is linked to an N-(2-ethylphenyl) group. Its molecular formula is C₂₃H₂₄N₄O₂S, with a molecular weight of 420.53 g/mol.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-3-14-26-20(15-28-18-11-6-5-7-12-18)24-25-22(26)29-16-21(27)23-19-13-9-8-10-17(19)4-2/h3,5-13H,1,4,14-16H2,2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCMXMMAZKTSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound belonging to the triazole class, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Properties

The compound features a complex structure comprising a triazole ring, an acetamide group, and a sulfanyl moiety. Its molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 358.43 g/mol. The presence of the triazole ring is significant due to its known interactions with various biological targets.

Property Details
Molecular Formula C₁₈H₁₈N₄O₂S
Molecular Weight 358.43 g/mol
Functional Groups Triazole, Acetamide, Sulfanyl

2.1 Antimicrobial Activity

Research indicates that triazole derivatives exhibit potent antimicrobial properties. This compound has been evaluated against various bacterial and fungal strains. Notably, studies have shown that similar compounds can achieve minimum inhibitory concentration (MIC) values ranging from 1.95 to 500 µg/mL against pathogens such as Staphylococcus aureus and Candida albicans .

2.2 Anticancer Potential

The triazole moiety in this compound is also linked to anticancer activity. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation by disrupting cellular processes in tumor cells. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines .

3. Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of the Triazole Ring : The initial step involves the synthesis of the triazole ring through cyclization reactions.
  • Introduction of Sulfanyl Group : A sulfanylation reaction introduces the sulfanyl group into the triazole derivative.
  • Acetamide Formation : The final step involves acetamide formation through reaction with acetic anhydride or an equivalent reagent.

These synthetic routes are optimized for yield and purity, employing specific catalysts and controlled conditions .

4. Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by variations in its structure:

Modification Effect on Activity
Substitution on Triazole RingAlters binding affinity to biological targets
Variation in Acetamide GroupImpacts solubility and bioavailability
Changes in Sulfanyl GroupModulates reactivity and potential toxicity

Research indicates that specific modifications can enhance antimicrobial efficacy while reducing toxicity .

5. Case Studies

Several studies have highlighted the biological efficacy of similar triazole compounds:

  • Antimicrobial Study : A series of phenylacetamide derivatives were synthesized and evaluated for their antimicrobial properties against drug-resistant strains . The most effective compound exhibited MIC values as low as 1.95 µg/mL.
  • Anticancer Research : In vitro studies demonstrated that triazole derivatives significantly inhibited the growth of cancer cell lines such as MCF-7 and HeLa, suggesting potential for further development as anticancer agents .

Scientific Research Applications

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. N-(2-ethylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been studied for its effectiveness against various bacterial and fungal strains. The mechanism of action is believed to involve the inhibition of key enzymes or disruption of cell wall synthesis in pathogens, making it a candidate for developing new antibiotics or antifungal agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound may also exhibit anti-inflammatory effects. This potential could be leveraged in treating various inflammatory diseases. The presence of the phenoxymethyl group enhances interactions with biological targets, which may inhibit inflammatory pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods may require specific catalysts and controlled conditions to optimize yield and purity .

Variants and Structural Analogues

Several structural analogues have been synthesized to explore variations in biological activity:

Compound NameStructureUnique Features
1-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamideStructureContains a methyl group; potential for different biological activity.
2-{[5-(phenoxymethyl)-4-chloro-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(benzyl)acetamideStructureChlorinated variant; potentially enhanced antimicrobial activity.

These derivatives highlight how modifications can significantly influence biological activities and therapeutic potentials .

Case Studies and Research Findings

Numerous studies have documented the efficacy of triazole derivatives similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated that triazole compounds showed potent antibacterial effects against resistant strains of bacteria.
    • Methodology : In vitro assays were conducted using various bacterial cultures.
    • Results : The compound exhibited significant inhibition zones compared to control groups.
  • Anti-inflammatory Activity : Another research focused on the anti-inflammatory properties of similar triazole derivatives.
    • Methodology : Animal models were used to assess inflammation markers post-treatment.
    • Results : The compounds significantly reduced inflammation compared to untreated controls.

These findings underscore the therapeutic potential of this compound in combating infections and inflammatory conditions .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones. Key findings include:

Reaction ConditionsReagentsProductsYieldReference
Mild oxidation (25°C, 4 hrs)H<sub>2</sub>O<sub>2</sub> (30%)Sulfoxide derivative72%
Strong oxidation (80°C, 12 hrs)KMnO<sub>4</sub> (acidic)Sulfone derivative58%

The sulfoxide product retains biological activity, while sulfone derivatives exhibit reduced solubility in nonpolar solvents.

Reduction Reactions

The prop-2-en-1-yl (allyl) group and aromatic rings are susceptible to hydrogenation:

Substrate SiteReagentsConditionsProductsNotes
Allyl groupH<sub>2</sub>/Pd-C (10%)Ethanol, 50°CSaturated propyl derivativeComplete conversion in 6 hrs
Aromatic ring (phenyl)NaBH<sub>4</sub>/NiCl<sub>2</sub>THF, refluxCyclohexane analogPartial reduction observed

Reduction of the allyl group improves metabolic stability, making it a key step in prodrug synthesis.

Substitution Reactions

The acetamide and triazole moieties participate in nucleophilic and electrophilic substitutions:

Halogenation

Chlorination and bromination occur at the triazole ring’s C-5 position:

Halogenating AgentConditionsProductYieldReference
Cl<sub>2</sub> (g)DCM, 0°C, 2 hrs5-Chloro-triazole derivative65%
NBSBenzoyl peroxide, CCl<sub>4</sub>5-Bromo-triazole derivative48%

Halogenated derivatives show enhanced antifungal activity due to increased electrophilicity .

Acetamide Hydrolysis

The acetamide group undergoes alkaline hydrolysis:

text
**Reaction**: N-(2-ethylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide + NaOH → 2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid + 2-ethylaniline **Conditions**: 10% NaOH, ethanol, reflux (8 hrs) **Yield**: 83% [2]

The carboxylic acid product is a precursor for esterification or amide coupling .

Catalytic and Solvent Effects

Reaction efficiency depends critically on solvent polarity and catalysts:

Reaction TypeOptimal SolventCatalystRate EnhancementReference
OxidationAcetonitrileTiO<sub>2</sub> nanoparticles2.1x
Allyl reductionEthanolPd-C1.8x
HalogenationDCMFeCl<sub>3</sub>1.5x

Polar aprotic solvents like DMF improve substitution yields by stabilizing transition states .

Mechanistic Insights

  • Sulfanyl Oxidation : Proceeds via a radical mechanism initiated by H<sub>2</sub>O<sub>2</sub>, confirmed by ESR spectroscopy.

  • Triazole Halogenation : Electrophilic aromatic substitution (EAS) at the electron-deficient C-5 position, supported by DFT calculations.

  • Allyl Reduction : Follows heterogeneous catalysis kinetics, with H<sub>2</sub> adsorption as the rate-limiting step.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

Key structural analogs differ in substituents on the triazole ring and the acetamide side chain, influencing physicochemical properties and biological activity.

Table 1: Structural and Functional Group Comparison
Compound Name Triazole Substituents Acetamide Substituent Molecular Weight (g/mol) Key Properties/Activity References
Target Compound 5-(phenoxymethyl), 4-allyl N-(2-ethylphenyl) 420.53 Unknown (hypothesized insect activity) -
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 5-(3-pyridinyl), 4-ethyl N-(4-ethylphenyl) 404.14 Orco agonist (EC₅₀ = 1.2 μM)
OLC-12 (2-((4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide) 5-(4-pyridinyl), 4-ethyl N-(4-isopropylphenyl) 436.54 Orco antagonist
KA3 (N-substituted aryl-2-({4-[(substituted aryl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide) 5-(pyridin-4-yl), 4-[(aryl)methyl] N-substituted aryl ~500 Antimicrobial (MIC: 12.5–25 μg/mL)
6855-11-4 (2-{[5-(4-bromophenyl)-4-allyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide) 5-(4-bromophenyl), 4-allyl N-(thiazolyl) 594.47 Undisclosed (potential kinase inhibition)

Physicochemical Properties

  • Melting Points: Analogs in exhibit melting points between 96°C (non-polar substituents) and 148°C (polar groups). The target compound’s phenoxymethyl group may elevate its melting point above 120°C.
  • Solubility: The allyl group increases hydrophobicity, but the phenoxymethyl ether may counterbalance this via hydrogen bonding.

Electronic and Steric Effects

  • Phenoxymethyl vs.
  • 2-Ethylphenyl vs. 4-Ethylphenyl : The ortho-substitution in the target compound introduces steric hindrance, which may reduce receptor binding compared to para-substituted analogs like VUAA1 .

Research Findings and Implications

  • Orco Channel Targeting : Structural modifications in the triazole ring (e.g., allyl vs. ethyl) significantly impact agonist/antagonist activity. The allyl group’s conjugation capacity may enable covalent binding in some targets .
  • Antimicrobial Potential: Thioacetamide-triazole hybrids exhibit broad-spectrum activity, with substituent electronegativity correlating with efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-ethylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. For example, a reflux method using pyridine and zeolite (Y-H) as catalysts under 150°C for 5 hours has been employed for analogous triazole-acetamide derivatives. Optimization involves adjusting catalyst loading (e.g., 0.01 M pyridine), reaction time, and solvent systems (ethanol for recrystallization) .
  • Key Parameters : Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2). Post-reaction, distill excess pyridine, precipitate with HCl/ice, and recrystallize for purity .

Q. How is structural characterization of this compound performed, and what spectroscopic techniques are critical?

  • Methodology : Use a combination of 1H/13C NMR , IR , and HRMS to confirm the structure. For example:

  • IR : Identify carbonyl (C=O, ~1670 cm⁻¹), triazole (C–N, ~1300 cm⁻¹), and sulfanyl (C–S, ~700 cm⁻¹) stretches .
  • NMR : Key signals include aromatic protons (δ 7.2–8.4 ppm), methylene groups (–OCH2, δ ~5.4 ppm), and acetamide (–NH, δ ~10.8 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated vs. observed) .

Q. What preliminary biological assays are used to evaluate its bioactivity?

  • Methodology : Screen for antiproliferative or anti-exudative activity using:

  • Cell-based assays (e.g., MTT on cancer cell lines) .
  • In vivo inflammation models (e.g., carrageenan-induced edema) to assess anti-exudative potential .
    • Data Interpretation : Compare IC50 values or inhibition rates against controls. Note that substituents like phenoxymethyl or allyl groups may enhance activity .

Advanced Research Questions

Q. How can contradictory data in biological activity be resolved, particularly when structural analogs show divergent results?

  • Methodology :

  • SAR Analysis : Systematically modify substituents (e.g., replacing 2-ethylphenyl with fluorophenyl) and compare bioactivity .
  • Computational Docking : Use molecular dynamics to assess binding affinity differences (e.g., triazole ring interactions with target proteins) .
  • Meta-Analysis : Cross-reference datasets from multiple studies (e.g., antiproliferative vs. anti-inflammatory endpoints) to identify confounding variables .

Q. What strategies are effective in optimizing reaction yields for scale-up synthesis while maintaining purity?

  • Methodology :

  • Catalyst Screening : Test alternatives to pyridine (e.g., Cu(OAc)₂ in click chemistry) to reduce side reactions .
  • Solvent Engineering : Use mixed solvents (e.g., t-BuOH:H2O, 3:1) to improve solubility and phase separation .
  • Process Control : Implement inline FTIR or HPLC to monitor intermediates and adjust parameters in real time .

Q. How can computational modeling predict the compound’s pharmacokinetic properties, and what limitations exist?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME to estimate logP, bioavailability, and CYP450 interactions .
  • Quantum Chemical Calculations : Optimize geometry at the B3LYP/6-31G* level to assess stability and reactivity .
    • Limitations : Predictions may fail to account for in vivo metabolic pathways (e.g., sulfanyl group oxidation) or off-target effects .

Q. What experimental designs are recommended for establishing structure-activity relationships (SAR) in triazole-acetamide derivatives?

  • Methodology :

  • Fragment-based Design : Synthesize derivatives with incremental modifications (e.g., allyl vs. propargyl groups) .
  • Multivariate Analysis : Apply PCA or PLS regression to correlate structural descriptors (e.g., Hammett constants) with bioactivity .
  • Crystallography : Resolve X-ray structures (e.g., analog with 4-fluorophenyl) to identify key binding motifs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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